

what are the chemical and physical properties of monocrystalline silicon

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An In-depth Technical Guide to the Chemical and Physical Properties of Monocrystalline Silicon

Introduction

Monocrystalline **silicon**, also known as single-crystal **silicon** (mono-Si), is a foundational material in the semiconductor and photovoltaic industries.^[1] Its defining characteristic is a continuous, unbroken crystal lattice that is free of any grain boundaries, extending throughout the entire solid.^{[1][2][3][4]} This highly ordered atomic arrangement gives it superior electronic properties compared to other forms like polycrystalline or amorphous **silicon**.^{[1][5]} Produced from high-purity, semiconductor-grade **silicon**, mono-Si can be used in its intrinsic (pure) state or intentionally doped with elements like boron (to create p-type) or phosphorus (to create n-type) to precisely modify its electrical characteristics.^{[1][6]} These properties make it indispensable for manufacturing high-performance integrated circuits, transistors, and high-efficiency solar cells.^{[1][7][8]}

Crystal and Chemical Properties

Monocrystalline **silicon** crystallizes in a diamond cubic lattice structure.^{[2][5][6]} In this structure, each **silicon** atom forms four strong covalent bonds with its neighbors in a tetrahedral arrangement, creating a robust and highly ordered network.^{[2][9]} The orientation of the crystal lattice, described by Miller indices such as $\langle 100 \rangle$, $\langle 111 \rangle$, and $\langle 110 \rangle$, is critical as many of the material's properties are anisotropic, meaning they vary with direction.^{[9][10]}

Chemically, **silicon** is relatively inert at room temperature due to a thin, passivating native oxide layer (**silicon** dioxide, SiO₂) that forms on its surface.^[11] It is attacked by hydrofluoric acid and gaseous fluorine. At elevated temperatures, its reactivity increases, and it will react with halogens and dissolve in hot alkaline solutions.^[11] This anisotropic etching behavior in alkaline solutions like potassium hydroxide (KOH) is exploited in manufacturing to create textured surfaces for applications like solar cells to reduce reflectivity.^[12] For semiconductor applications, mono-Si is produced to exceptionally high levels of purity, often exceeding 99.9999999% (9N).^{[6][13]}

Caption: Diamond cubic lattice structure of monocrystalline **silicon**.

Table 1: General, Crystal, and Chemical Properties

Property	Value / Description
Chemical Formula	Si
Purity	Semiconductor Grade: >99.9999999% (9N) to 11N; Solar Grade: >99.9999% (6N) ^{[6][13][14]}
Crystal Structure	Diamond Cubic ^{[2][5][6]}
Lattice Constant	5.431 Å
Common Orientations	<100>, <111>, <110> ^{[9][14]}
Chemical Reactivity	Inert at room temperature; reacts with halogens and alkalis at high temperatures ^[11]
Etching Characteristics	Anisotropic etching in alkaline solutions (e.g., KOH, NaOH) ^[12]

Physical Properties

The unique, defect-free crystal structure of monocrystalline **silicon** gives rise to a distinct and highly valuable set of physical properties.

Mechanical Properties

Mono-Si is a hard and brittle material.^{[2][5]} Its mechanical properties, such as Young's Modulus and fracture toughness, are anisotropic, varying significantly with the crystal orientation.^{[10][15]}

For instance, the elastic modulus is highest along the <111> direction and lowest along the <100> direction.[\[15\]](#)[\[16\]](#) When a **silicon** wafer is bent, it will cleave along specific crystallographic planes, resulting in fracture patterns characteristic of its orientation.[\[10\]](#)

Table 2: Mechanical Properties

Property	Value	Notes
Density	2.33 g/cm ³ [7] [17]	At 300 K
Mohs Hardness	~7 [10]	
Young's Modulus	<100>: 130 - 163 GPa<110>: 167 - 170 GPa<111>: 177 - 188 GPa [15] [16]	Anisotropic property
Poisson's Ratio	0.064 – 0.28 [17]	Anisotropic property
Fracture Toughness	0.69 - 0.80 MPa·m ^{1/2} [15]	Anisotropic property

Thermal Properties

Monocrystalline **silicon** exhibits high thermal stability with a melting point of 1414 °C.[\[2\]](#)[\[17\]](#) It has a relatively high thermal conductivity, which is crucial for heat dissipation in electronic devices.[\[11\]](#)[\[18\]](#) Its low coefficient of thermal expansion provides stability during thermal cycling in device fabrication and operation.[\[18\]](#)

Table 3: Thermal Properties

Property	Value
Melting Point	1414 °C (1687 K) [2] [17]
Boiling Point	~2900 °C (3173 K) [17]
Thermal Conductivity	~149 W/(m·K) @ 300 K [11] [17]
Coefficient of Thermal Expansion	2.6 µm·m ⁻¹ ·K ⁻¹ @ 25 °C [17] [18]
Specific Heat	710 J/(kg·K) @ 25 °C [17]

Electrical Properties

As an intrinsic semiconductor, pure mono-Si has weak electrical conductivity.[6][11] Its conductivity can be precisely controlled over many orders of magnitude by doping. The absence of grain boundaries allows for efficient charge carrier flow and prevents electron recombination, leading to superior performance in electronic devices compared to polycrystalline **silicon**. [1][2]

Table 4: Electrical Properties

Property	Value / Description
Bandgap Energy	1.12 eV (Indirect) @ 300 K
Intrinsic Carrier Concentration	$\sim 1.0 \times 10^{10} \text{ cm}^{-3}$ @ 300 K
Doping	P-type (e.g., Boron); N-type (e.g., Phosphorus, Arsenic)[1][6][13]
Resistivity (Doped)	0.8 - 7.0 $\Omega\cdot\text{cm}$ (Typical for solar cells)[19][20]; can range from $\text{m}\Omega\cdot\text{cm}$ to $\text{k}\Omega\cdot\text{cm}$
Minority Carrier Lifetime	$\geq 1000 \mu\text{s}$ (High-quality N-type wafers)[19]

Optical Properties

Polished monocrystalline **silicon** wafers have a metallic luster and are excellent reflectors of visible and infrared (IR) light.[5][10] While it absorbs visible light, it is transparent to infrared radiation in specific wavelength ranges, making it a useful material for IR optics.[18] The refractive index and absorption coefficient are key parameters that vary with the wavelength of light.

Table 5: Optical Properties

Property	Value / Description
Appearance	Silvery with metallic luster[5][17]
IR Transmittance (Uncoated)	$\sim 53\%$ (1.2 - 7 μm)[18]
IR Transmittance (Coated)	Up to 98%[18]
Refractive Index (n)	~ 3.42 @ 300K in the infrared range[21]

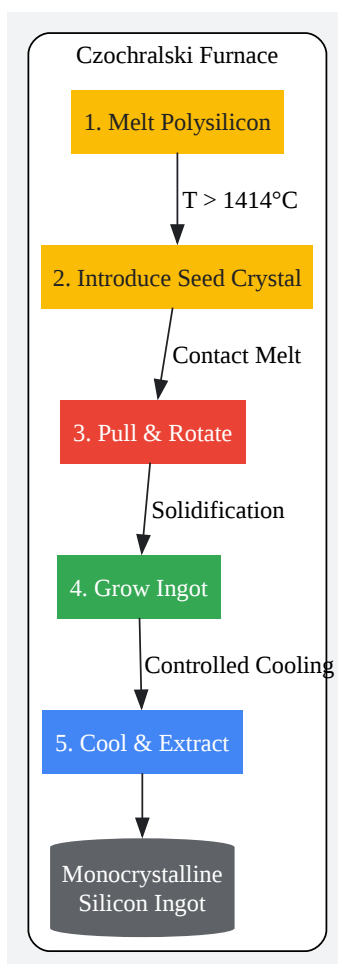
Experimental Protocols

Crystal Growth: The Czochralski (CZ) Method

The vast majority of monocrystalline **silicon** is produced using the Czochralski (CZ) method, a process for pulling a large single crystal from a melt.[\[13\]](#)[\[22\]](#)

Methodology:

- **Melting:** High-purity polycrystalline **silicon** is placed in a quartz crucible and heated to a temperature just above its melting point (~1425 °C) within an inert argon atmosphere.[\[13\]](#)[\[23\]](#)
- **Seeding:** A small, precisely oriented seed crystal is mounted on a rotating rod and lowered to just touch the surface of the molten **silicon**.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **Pulling and Rotation:** The seed crystal is slowly pulled upwards while being rotated.[\[22\]](#)[\[25\]](#)
The crucible is typically rotated in the opposite direction.[\[13\]](#)
- **Crystal Growth:** As the seed is withdrawn, the molten **silicon** solidifies onto it, replicating the seed's crystal structure.[\[24\]](#)
- **Diameter Control:** By carefully controlling the pull rate and temperature gradients, a cylindrical ingot (or boule) of a specific diameter is grown.[\[13\]](#)[\[23\]](#)
- **Cooling:** Once the desired length is achieved, the ingot is slowly cooled to prevent thermal stress and the formation of defects.



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Caption: Workflow of the Czochralski (CZ) method for crystal growth.

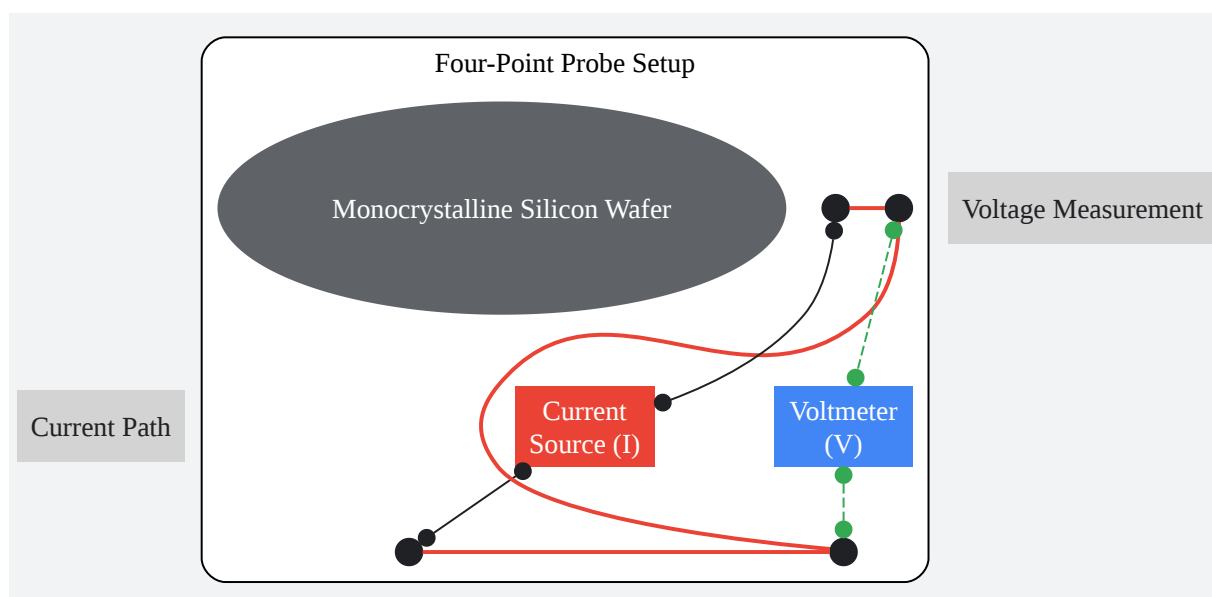
Electrical Resistivity Measurement: Four-Point Probe Method

The four-point probe is a standard technique used to measure the sheet resistance and bulk resistivity of semiconductor wafers.^{[26][27][28]}

Methodology:

- Preparation: A clean, flat **silicon** wafer is placed on a non-conductive stage.
- Probe Contact: A probe head consisting of four equally spaced, collinear tungsten carbide tips is gently lowered onto the wafer surface, typically in the center to avoid edge effects.^[29]

- Current Application: A constant, known DC current (I) is passed through the two outer probes.[27]
- Voltage Measurement: The potential difference (V) is measured between the two inner probes.[27] This high-impedance measurement ensures that minimal current flows through the voltage probes, preventing measurement errors.
- Calculation:
 - Sheet Resistance (R_s): For a thin wafer where the thickness (t) is much smaller than the probe spacing (s), the sheet resistance is calculated as: $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$ [27][29] The units are Ohms per square (Ω/sq).[28]
 - Bulk Resistivity (ρ): The bulk resistivity is then found by multiplying the sheet resistance by the wafer thickness (t): $\rho = R_s * t$
- Correction Factors: For accurate measurements, especially on finite-sized samples or thick wafers, geometric correction factors must be applied to the calculation.[28][30]



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Caption: Experimental setup for the Four-Point Probe method.

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References

- 1. Monocrystalline silicon - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Monocrystalline Silicon → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. solargalaxy.com.au [solargalaxy.com.au]
- 5. The difference between monocrystalline silicon and polycrystalline silicon - Sungzu [sungzu.com]
- 6. nanotrun.com [nanotrun.com]
- 7. heegermaterials.com [heegermaterials.com]
- 8. Monocrystalline silicon wafer applications [boyanoptical.com]
- 9. pveducation.org [pveducation.org]
- 10. universitywafer.com [universitywafer.com]
- 11. Silicon 101 - The properties of silicon (2/3) | Magazine [magazine.elkem.com]
- 12. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]
- 13. The Czochralski Method: What, Why and How | Linton Crystal Technologies [lintoncrystal.com]
- 14. universitywafer.com [universitywafer.com]
- 15. Study on Anisotropic Mechanical Properties of Single-Crystal Silicon at Different Strain Rates [mdpi.com]
- 16. powerwaywafer.com [powerwaywafer.com]
- 17. americanelements.com [americanelements.com]
- 18. Silicon substrate / Blank of Silicon (monocrystalline silicon) [clzoptics.com]
- 19. dsneg.com [dsneg.com]
- 20. Monocrystalline Silicon Wafer | ETW [etwsample.com]

- 21. Optical properties of Silicon (Si) [ioffe.ru]
- 22. cityu.edu.hk [cityu.edu.hk]
- 23. PVA CGS | Czochralski Process (Cz) [pvatepla-cgs.com]
- 24. waferpro.com [waferpro.com]
- 25. Czochralski method - Wikipedia [en.wikipedia.org]
- 26. universitywafer.com [universitywafer.com]
- 27. pveducation.org [pveducation.org]
- 28. ECE Illinois - ece444: Four Point Probe equations [fabweb.ece.illinois.edu]
- 29. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 30. govinfo.gov [govinfo.gov]
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